3-Hydroxy-3-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

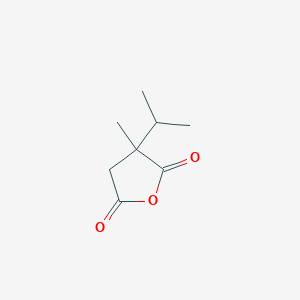

3-Hydroxy-3-phenylbutanoic acid is a chemical compound with the CAS Number: 3759-31-7 . It has a molecular weight of 180.2 and its IUPAC name is 3-hydroxy-3-phenylbutanoic acid .

Molecular Structure Analysis

The molecular formula of 3-Hydroxy-3-phenylbutanoic acid is C10H12O3 . Its InChI Code is 1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) .

Physical And Chemical Properties Analysis

3-Hydroxy-3-phenylbutanoic acid is a powder with a melting point of 52-57 degrees Celsius .

Applications De Recherche Scientifique

Chemical Structure and Analysis

3-Hydroxy-3-phenylbutanoic acid and its derivatives play a significant role in chemical analysis and structure determination. For instance, the X-ray structure determination of its derivative, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, was achieved to determine its stereochemistry, important in understanding the function of bestatin as an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).

Quantum Computational Studies

Quantum computational and spectroscopic studies have been conducted on 2-phenylbutanoic acid and its derivatives, including 2-hydroxy-2-phenylbutanoic acid. These studies provide insights into molecular geometry, vibrational frequencies, and nonlinear optical properties, which are essential for understanding the chemical behavior and potential applications of these compounds (Raajaraman, Sheela, & Muthu, 2019).

Synthesis and Application in Drug Development

Various studies have focused on the synthesis of 3-hydroxy-3-phenylbutanoic acid derivatives and their application in drug development. For example, the synthesis of (2SR, 3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a key peptide bond isostere, has been reported for potential pharmaceutical applications (May & Abell, 1999). Additionally, asymmetric hydrogenation of related compounds has been explored for the synthesis of common intermediates in ACE inhibitors (Zhu et al., 2010).

Biocatalysis and Chiral Synthesis

The compound and its analogs have been used in biocatalysis and chiral synthesis. For instance, the deracemization of 2-hydroxy-4-phenylbutanoic acid using lipase-catalyzed kinetic resolution combined with biocatalytic racemization has been studied, highlighting its potential in producing building blocks for virus protease- and ACE-inhibitors (Larissegger-Schnell et al., 2006).

Biopolymers and Tissue Engineering

3-Hydroxy-3-phenylbutanoic acid derivatives have also been explored in the field of biopolymers and tissue engineering. For instance, microorganisms capable of producing polyhydroxyalkanoates (PHA) based on 3-hydroxypropionic acid, including 3-hydroxybutanoic acid, show promise for various applications ranging from medical devices to biodegradable materials (Holmes, 1988). The utilization of PHA in tissue engineering materials further underscores the potential of these compounds in biomedical applications (Chen & Wu, 2005).

Safety and Hazards

The safety information for 3-Hydroxy-3-phenylbutanoic acid includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Propriétés

IUPAC Name |

3-hydroxy-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLPSJAOEAKMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-phenylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2559988.png)

![8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2559989.png)

![1-methyl-7-pyridin-3-yl-3-(4-vinylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559997.png)

![3-[(2,6-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2560005.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide](/img/structure/B2560006.png)